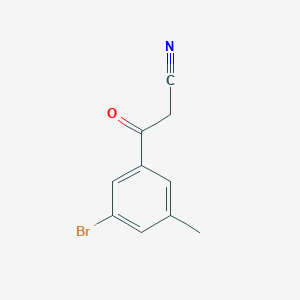
3-Bromo-5-methylbenzoylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-methylbenzoylacetonitrile is an organic compound with the molecular formula C10H8BrNO It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylbenzoylacetonitrile typically involves the bromination of 5-methylbenzoylacetonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
3-Bromo-5-methylbenzoylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromo-5-methylbenzoic acid.
Reduction: Formation of 3-bromo-5-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-5-methylbenzoylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and enzyme interactions, particularly those involving nitrile and bromine-containing compounds.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic uses.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 3-Bromo-5-methylbenzoylacetonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form interactions with enzymes or receptors, while the bromine atom can participate in halogen bonding or other interactions. The exact pathways and targets involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
3-Bromo-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Bromo-5-methylbenzylamine: Similar structure but with an amine group instead of a nitrile group.
5-Methylbenzoylacetonitrile: Lacks the bromine substitution.
Uniqueness
3-Bromo-5-methylbenzoylacetonitrile is unique due to the presence of both a bromine atom and a nitrile group on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research. The bromine atom can participate in halogen bonding and other interactions, while the nitrile group can engage in various chemical transformations, making this compound versatile and valuable in different fields.
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
3-(3-bromo-5-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6H,2H2,1H3 |
InChIキー |
IGUUQEUTDQVJGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


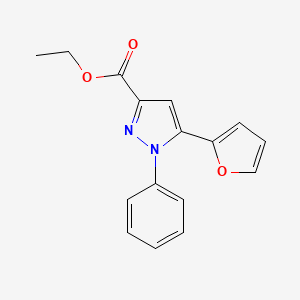
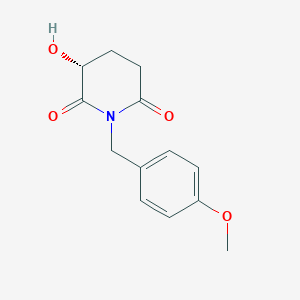
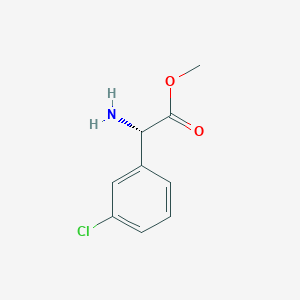
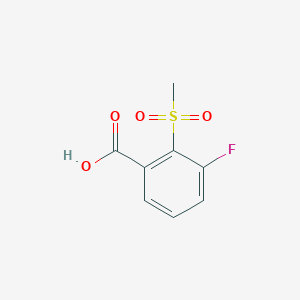
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)
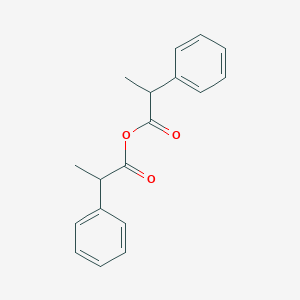
![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12858455.png)
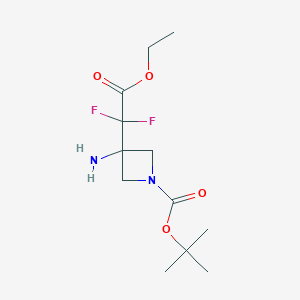

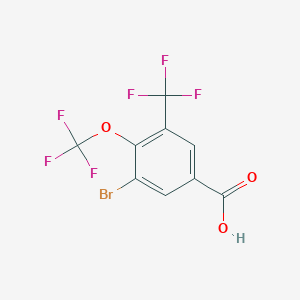


![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)

